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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NDI-091143, a potent, allosteric
inhibitor of ATP-citrate lyase (ACLY). ACLY is a pivotal enzyme in the de novo lipogenesis
(DNL) pathway, responsible for generating acetyl-CoA, the primary building block for fatty acid
synthesis. By targeting ACLY, NDI-091143 presents a promising therapeutic strategy for
metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. This
document details the mechanism of action, quantitative efficacy, and the experimental protocols
used to characterize this inhibitor.

Core Mechanism of Action

NDI-091143 exerts its inhibitory effect on ACLY through an allosteric mechanism. Unlike
competitive inhibitors that bind to the enzyme's active site, NDI-091143 binds to a distinct,
largely hydrophobic cavity adjacent to the citrate-binding site. This binding event induces
significant conformational changes in the enzyme, which indirectly prevent the binding of
citrate, a key substrate. This allosteric inhibition effectively blocks the production of acetyl-CoA
from citrate in the cytoplasm, thereby downregulating the entire fatty acid synthesis cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and
binding affinity of NDI-091143 for human ACLY.
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Parameter Value Assay Method Reference
IC50 2.1 nM ADP-Glo Assay

Ki 7.0 nM Enzyme Kinetics

Kd 924 14MM Surface Plasmon

Resonance (SPR)

Table 1: In Vitro Potency and Binding Affinity of NDI-091143 for Human ACLY

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental evaluation of NDI-091143, the following
diagrams have been generated using Graphviz.
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Caption: Mechanism of ACLY inhibition by NDI-091143.
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Caption: Workflow for evaluating NDI-091143's inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ACLY Enzymatic Activity Assay (ADP-Glo™ Kinase
Assay)

This assay quantifies ACLY activity by measuring the amount of ADP produced in the

enzymatic reaction.

o Materials: Recombinant human ACLY, ATP, citrate, Coenzyme A, ADP-Glo™ Kinase Assay
kit (Promega).

e Protocol:

o Prepare a reaction mixture containing ACLY enzyme, ATP, citrate, and Coenzyme A in a
suitable buffer.

o Add varying concentrations of NDI-091143 or a vehicle control to the reaction mixture.
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o Incubate the reaction at a specified temperature (e.g., 37°C) for a set period (e.g., 60
minutes) to allow for ADP production.

o Stop the enzymatic reaction.
o Add the ADP-Glo™ Reagent to the reaction mixture to deplete any remaining ATP.

o Add the Kinase Detection Reagent to convert the ADP to ATP, which then drives a
luciferase reaction.

o Measure the resulting luminescence using a plate reader. The light output is proportional
to the ADP concentration.

o Calculate the IC50 value by plotting the percentage of ACLY inhibition against the
logarithm of the NDI-091143 concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of
NDI-091143 to ACLY.

e Materials: Recombinant human ACLY, NDI-091143, SPR instrument (e.g., Biacore), sensor
chip.

e Protocol:
o Immobilize the ACLY protein onto the surface of a sensor chip.
o Prepare a series of dilutions of NDI-091143 in a suitable running buffer.

o Inject the different concentrations of NDI-091143 over the sensor chip surface, allowing it
to associate with the immobilized ACLY.

o After the association phase, flow the running buffer alone over the chip to monitor the
dissociation of the NDI-091143-ACLY complex.

o The binding events are detected as changes in the refractive index at the sensor surface,
which are proportional to the mass of the bound analyte.
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o Analyze the resulting sensorgrams to determine the association rate constant (ka),
dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd =
kd/ka.

Thermal Shift Assay (TSA)

TSA is used to assess the stabilization of ACLY upon binding of NDI-091143. Ligand binding
typically increases the thermal stability of a protein.

o Materials: Recombinant human ACLY, NDI-091143, a fluorescent dye that binds to unfolded
proteins (e.g., SYPRO Orange), a real-time PCR instrument.

e Protocol:
o Prepare a reaction mixture containing the ACLY protein and the fluorescent dye in a buffer.
o Add NDI-091143 or a vehicle control to the mixture.
o Place the samples in a real-time PCR instrument and gradually increase the temperature.

o As the protein unfolds due to the increasing temperature, the hydrophobic core becomes
exposed, and the fluorescent dye binds, leading to an increase in fluorescence.

o Monitor the fluorescence intensity as a function of temperature.

o The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
A shift in the Tm in the presence of NDI-091143 compared to the control indicates direct
binding and stabilization of the protein.

Conclusion

NDI-091143 is a highly potent, allosteric inhibitor of human ACLY that effectively blocks the
production of acetyl-CoA, a critical step in fatty acid synthesis. The quantitative data and
detailed experimental protocols presented in this guide provide a solid foundation for further
research and development of ACLY inhibitors for the treatment of metabolic diseases. The
unique allosteric mechanism of NDI-091143 may offer advantages in terms of selectivity and
efficacy, making it a compelling candidate for further investigation.
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 To cite this document: BenchChem. [NDI-091143: A Deep Dive into its Impact on Fatty Acid
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8088061#ndi-091143-effect-on-fatty-acid-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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